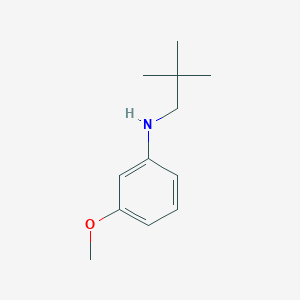

N1-Methyl-N3-(tetrahydro-2-furanylmethyl)-1,3-propanediamine

Overview

Description

N1-Methyl-N3-(tetrahydro-2-furanylmethyl)-1,3-propanediamine, also known as Tetrahydrofuran-2-ylmethylpropanediamine (THFMD), is an organic compound used in a wide range of scientific research applications. It is a colorless liquid with a boiling point of 97°C and a melting point of -60°C. It is highly soluble in water, ethanol, and acetone, and is widely used as a solvent in organic synthesis. THFMD has been studied extensively in recent years due to its potential applications in a variety of scientific fields.

Scientific Research Applications

Synthesis and Crystal Structure

- N1-Methyl-N3-(tetrahydro-2-furanylmethyl)-1,3-propanediamine has been utilized in the synthesis and structural analysis of metal complexes. For example, it was used in the synthesis of Cu(ii) and Ni(ii) chains, which were characterized by single-crystal X-ray diffraction, revealing a distorted octahedral geometry in the complexes (Bhowmik et al., 2014).

Nuclear Magnetic Resonance Spectra

- The nuclear magnetic resonance (NMR) spectra of related alkylene-substituted diethylamines, including derivatives of 1,3-propanediamine, were examined, showing distinct peaks for different methylene groups adjacent to nitrogen atoms. This study aids in the understanding of molecular structures and interactions in these compounds (Freifelder, Mattoon, Kriese, 1967).

Modulation of Metal Complex Structure

- Research has shown how alterations in the 1,3-propanediamine chain of ligands affect the structural characteristics of metal complexes. This understanding is critical for designing specific metal complexes with desired properties (Đurić et al., 2020).

Optical Resolution and Circular Dichroism Spectra

- The compound has been used in the preparation of mixed-diamine Palladium(II) complexes. Optical resolution and Circular Dichroism (CD) spectra of these complexes provide insights into their molecular configurations and electronic structures (Nakayama, Komorita, Shimura, 1981).

Crystal Structure Analysis

- Detailed crystal structure analyses of various complexes involving 1,3-propanediamine derivatives have been conducted, shedding light on the molecular geometry and bonding patterns in these compounds (Ishii et al., 1984).

Preparation and Performance of CO2 Adsorbents

- Derivatives of 1,3-propanediamine have been synthesized for use in CO2 adsorbents. Studies on their adsorption performance and stability offer valuable information for environmental applications, particularly in carbon capture technologies (Sim, Pacia, Ko, 2020).

properties

IUPAC Name |

N-methyl-N'-(oxolan-2-ylmethyl)propane-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-10-5-3-6-11-8-9-4-2-7-12-9/h9-11H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVVSDOKIXYZOIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCNCC1CCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-Methyl-N3-(tetrahydro-2-furanylmethyl)-1,3-propanediamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B3076667.png)

![N-(3,4-dimethoxyphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3076674.png)

![N-(3-chlorophenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3076692.png)

![N-(3,4-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3076700.png)

![2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3076703.png)

![Ethyl 4-({[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B3076706.png)

![N-(2-chlorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3076714.png)

![N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3076718.png)

![N-(4-fluorobenzyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B3076727.png)